4'-Fluoro-3'-(trifluoromethyl)acetophenone

Beschreibung

Significance of Fluorinated Organic Compounds in Scientific Research

The deliberate introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. numberanalytics.comnumberanalytics.com Fluorine, being the most electronegative element, imparts unique properties to organic compounds. numberanalytics.com Its small atomic size allows it to act as a bioisostere for hydrogen, yet its powerful electron-withdrawing nature can drastically alter a molecule's physicochemical characteristics. numberanalytics.comacs.org The incorporation of fluorine or fluorine-containing groups like the trifluoromethyl (CF3) moiety can enhance metabolic stability by strengthening chemical bonds, increase lipophilicity to improve membrane permeability, and modify the acidity or basicity of nearby functional groups, thereby influencing a molecule's interaction with biological targets. numberanalytics.commdpi.com Consequently, an estimated 20-30% of all pharmaceuticals on the market contain at least one fluorine atom, highlighting the profound impact of organofluorine chemistry on drug discovery. numberanalytics.comacs.org

Role of Acetophenone (B1666503) Derivatives in Chemical Synthesis

Acetophenone and its derivatives are a class of aromatic ketones that serve as fundamental building blocks in organic synthesis. nih.govontosight.ai Their versatile reactivity makes them ideal precursors for a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. nih.govontosight.airesearchgate.net The ketone functional group readily undergoes reactions such as aldol (B89426) condensations, reductions, and aminations, while the aromatic ring can be further functionalized through electrophilic or nucleophilic substitution. ontosight.ai This dual reactivity allows chemists to construct intricate molecular architectures, making acetophenone derivatives indispensable in the synthesis of heterocyclic compounds and other biologically active molecules. nih.govresearchgate.net

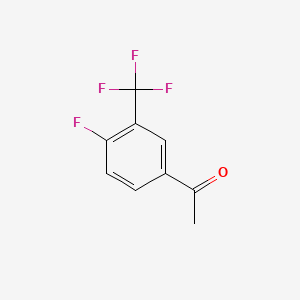

Overview of 4'-Fluoro-3'-(trifluoromethyl)acetophenone: Structure and Unique Properties

This compound is a halogenated derivative of acetophenone featuring both a fluorine atom and a trifluoromethyl group attached to the phenyl ring. guidechem.com This specific substitution pattern confers a unique combination of properties that are highly sought after in synthetic chemistry. The trifluoromethyl group significantly increases lipophilicity and can enhance the metabolic stability of molecules derived from it. mdpi.comchemimpex.com The fluorine atom, in conjunction with the trifluoromethyl group, creates a distinct electronic environment on the aromatic ring, influencing its reactivity and the properties of any subsequent compounds synthesized from it. smolecule.com This molecule is primarily utilized as a key intermediate or building block in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comsmolecule.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆F₄O |

| Molecular Weight | 206.14 g/mol |

| IUPAC Name | 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone |

| CAS Number | 208173-24-4 |

| Appearance | Colorless to almost colorless clear liquid |

| Density | 1.36 g/cm³ |

Research Scope and Objectives for this compound Investigations

Research involving this compound is predominantly focused on its application as a synthetic intermediate. The primary objective is to leverage its unique structural and electronic properties to construct novel, complex molecules with enhanced biological activity. smolecule.com In pharmaceutical development, it serves as a precursor for drugs with potentially improved efficacy, particularly in the creation of anti-inflammatory and analgesic agents. chemimpex.com In the field of agrochemicals, this compound is used in the synthesis of crop protection agents where the fluorinated moieties can lead to greater potency and stability. smolecule.com The overarching goal of these investigations is to exploit the well-established benefits of fluorine incorporation to optimize the pharmacokinetic and pharmacodynamic profiles of new chemical entities.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFHRXQPXHETEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345580 | |

| Record name | 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208173-24-4 | |

| Record name | 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Fluoro-3'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 3 Trifluoromethyl Acetophenone

Established Synthetic Routes

The synthesis of 4'-Fluoro-3'-(trifluoromethyl)acetophenone can be achieved through several established chemical transformations. These methods primarily involve the construction of the substituted aromatic ketone framework through acylation, cross-coupling, or diazotization reactions, as well as the direct introduction of the fluorine atom onto a pre-existing trifluoromethylated acetophenone (B1666503) core.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones. wikipedia.orgmasterorganicchemistry.comsigmaaldrich.comorganic-chemistry.org In the context of this compound, this electrophilic aromatic substitution involves the reaction of 1-fluoro-2-(trifluoromethyl)benzene with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst.

The most commonly used Lewis acid for this transformation is aluminum chloride (AlCl₃). masterorganicchemistry.com The reaction proceeds through the formation of a highly electrophilic acylium ion (CH₃CO⁺) generated from the interaction of the acylating agent with the Lewis acid. This acylium ion then attacks the electron-rich aromatic ring of 1-fluoro-2-(trifluoromethyl)benzene.

A critical aspect of this synthesis is the regioselectivity of the acylation. The fluorine atom is an ortho-, para-directing group, while the trifluoromethyl group is a meta-directing deactivator. In this specific substrate, the directing effects of the two substituents are cooperative, favoring the introduction of the acetyl group at the position para to the fluorine and meta to the trifluoromethyl group, which corresponds to the desired 4'-position.

| Reactants | Catalyst | Product |

| 1-Fluoro-2-(trifluoromethyl)benzene | Acetyl Chloride | Aluminum Chloride |

This table outlines the key components for the Friedel-Crafts acylation route.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds, providing alternative routes to aryl ketones. sigmaaldrich.com For the synthesis of this compound, two primary strategies can be envisioned:

Suzuki-Miyaura Coupling: This reaction would involve the cross-coupling of a (4-fluoro-3-(trifluoromethyl)phenyl)boronic acid or its corresponding ester with an acetylating agent. While less common for the direct synthesis of ketones, specialized methods and reagents can facilitate this transformation.

Carbonylative Cross-Coupling: A more direct approach involves the palladium-catalyzed carbonylation of a halo-substituted precursor. For instance, the reaction of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene with carbon monoxide and a suitable organometallic reagent (e.g., an organotin or organoboron compound) can introduce the acetyl group.

These methods offer the advantage of milder reaction conditions compared to Friedel-Crafts acylation and can tolerate a wider range of functional groups. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

| Coupling Partners | Catalyst System | Product |

| (4-Fluoro-3-(trifluoromethyl)phenyl)boronic acid + Acetylating Agent | Palladium Catalyst + Ligand | This compound |

| 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene + CO + Methylating Agent | Palladium Catalyst + Ligand | This compound |

This table summarizes potential palladium-catalyzed cross-coupling strategies.

Diazotization and Coupling

The diazotization of an aromatic amine followed by a subsequent coupling reaction, often a Sandmeyer-type transformation, provides a versatile pathway to a wide array of substituted aromatic compounds. masterorganicchemistry.com In the synthesis of this compound, the key starting material for this route is 4-fluoro-3-(trifluoromethyl)aniline. sigmaaldrich.comchemicalbook.com

The synthesis proceeds in two main steps:

Diazotization: 4-Fluoro-3-(trifluoromethyl)aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄), at low temperatures (0-5 °C). This reaction converts the primary amino group into a diazonium salt, specifically 4-fluoro-3-(trifluoromethyl)benzenediazonium chloride.

Coupling/Acylation: The resulting diazonium salt is then subjected to a reaction that introduces the acetyl group. While classic Sandmeyer reactions typically introduce halogens or cyano groups, modified procedures can be employed to install an acetyl group. This might involve reaction with a suitable enolate or an organometallic reagent in the presence of a copper catalyst.

This method is particularly useful when the required aniline precursor is readily accessible.

| Starting Material | Reagents | Intermediate | Product |

| 4-Fluoro-3-(trifluoromethyl)aniline | 1. NaNO₂, HCl (Diazotization) | 4-Fluoro-3-(trifluoromethyl)benzenediazonium chloride | This compound |

| 2. Acetylating Reagent + Catalyst (e.g., Copper salt) |

This table outlines the diazotization and coupling route.

Direct Fluorination Techniques for Aromatic Systems

Direct fluorination of an aromatic ring offers a conceptually straightforward approach to introduce a fluorine atom. In the context of synthesizing this compound, this would involve the electrophilic fluorination of 3'-(trifluoromethyl)acetophenone (B147564).

This transformation requires a potent electrophilic fluorinating agent. A common reagent used for such reactions is N-fluorobenzenesulfonimide (NFSI) or other similar "F+" sources. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The acetyl group is a meta-director, and the trifluoromethyl group is also a meta-director. Therefore, directing the incoming fluorine atom to the 4'-position, which is ortho to the acetyl group and para to the trifluoromethyl group, can be challenging and may lead to a mixture of isomers. The success of this approach is highly dependent on the specific reaction conditions and the choice of fluorinating agent.

Nucleophilic Addition Approaches

While less commonly described for the direct synthesis of this specific acetophenone, nucleophilic addition reactions can be, in principle, employed. This strategy would likely involve the reaction of an organometallic reagent derived from a suitably substituted fluorinated aromatic ring with an electrophilic source of the acetyl group.

For example, a Grignard or organolithium reagent could be prepared from a compound like 1-bromo-4-fluoro-2-(trifluoromethyl)benzene. Subsequent reaction of this organometallic species with acetyl chloride or acetic anhydride would then yield the desired ketone. The formation and stability of the organometallic reagent are critical for the success of this route, and side reactions can be a challenge.

Precursor Chemistry and Starting Materials for this compound Synthesis

The viability of the synthetic routes described above is intrinsically linked to the availability and synthesis of the key starting materials.

1-Fluoro-2-(trifluoromethyl)benzene: This is the primary precursor for the Friedel-Crafts acylation route. It can be prepared from 2-aminobenzotrifluoride through a Balz-Schiemann reaction, which involves diazotization followed by thermal decomposition of the resulting tetrafluoroborate salt.

4-Fluoro-3-(trifluoromethyl)aniline: This aniline is the crucial starting material for the diazotization and coupling pathway. sigmaaldrich.comchemicalbook.com It is a commercially available compound. sigmaaldrich.comchemicalbook.com Its synthesis can be achieved from 4-chloro-3-(trifluoromethyl)aniline via a halogen exchange (Halex) reaction or through the reduction of a corresponding nitro compound, such as 1-fluoro-2-nitro-4-(trifluoromethyl)benzene.

3'-(Trifluoromethyl)acetophenone: This compound serves as the substrate for the direct fluorination approach. It can be synthesized via Friedel-Crafts acylation of trifluoromethylbenzene with acetyl chloride.

Halo-substituted 1-fluoro-2-(trifluoromethyl)benzenes: Precursors such as 1-bromo-4-fluoro-2-(trifluoromethyl)benzene are required for palladium-catalyzed carbonylative cross-coupling reactions. These can be synthesized from 4-fluoro-3-(trifluoromethyl)aniline via a Sandmeyer reaction.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficient synthesis of this compound, a key intermediate in the pharmaceutical and agrochemical industries, relies heavily on the careful optimization of reaction conditions. Factors such as temperature, pH, catalyst systems, and solvent media play a crucial role in maximizing product yield and purity while minimizing side reactions and impurities.

Precise control over temperature and pH is critical throughout the synthesis process. Different synthetic routes necessitate distinct optimal conditions. For instance, in multi-step syntheses involving diazotization and coupling reactions, which are analogous to methods used for similar compounds, strict temperature and pH control is paramount for achieving high yields. patsnap.comgoogle.com

In a typical diazotization-coupling sequence for producing a related compound, m-trifluoromethyl acetophenone, the initial diazotization is performed at a low temperature, generally between 0–5 °C. patsnap.comgoogle.com The subsequent coupling reaction is also maintained within this temperature range, with the pH of the reaction system being carefully controlled between 4.0 and 4.5 by the addition of a base. patsnap.comgoogle.com Deviation from this pH range has been shown to significantly decrease the reaction yield. google.com The final hydrolysis step to yield the ketone often requires elevated temperatures, typically in the range of 90–95 °C. google.com

Alternative methods, such as palladium-catalyzed reactions, require higher temperatures, with optimal conditions ranging from 90°C to 120°C. google.com Large-scale preparations have been documented at temperatures between 65-75°C over several hours. chemicalbook.com The breadth of effective temperatures across different synthetic strategies highlights the importance of tailoring thermal conditions to the specific chemical transformation being employed.

Table 1: Examples of Temperature and pH Conditions in Syntheses of Trifluoromethyl Acetophenone Analogues

| Reaction Step | Temperature Range | pH Range | Synthesis Method |

|---|---|---|---|

| Diazotization | 0 to 5 °C | - | Diazotization-Coupling |

| Coupling | 0 to 5 °C | 4.0 to 4.5 | Diazotization-Coupling |

| Hydrolysis | 90 to 95 °C | Acidic | Diazotization-Coupling |

| Palladium-Catalyzed Coupling | 90 to 120 °C | - | Heck Reaction |

Note: Data is compiled from various synthetic methods for trifluoromethyl acetophenones and illustrates common ranges.

The choice of catalyst is fundamental to the success of the synthesis, influencing both reaction rate and selectivity. Friedel-Crafts acylation, a common method for synthesizing aromatic ketones, traditionally employs Lewis acid catalysts like aluminum chloride. More advanced catalytic systems involving trifluoromethanesulfonic acid (TfOH) and rare earth triflates (Re(OTf)₃) have been explored for solvent-free acylations of fluorobenzene, demonstrating a synergistic effect that can reduce the required amount of TfOH. sioc-journal.cnresearchgate.net

For cross-coupling reactions, palladium-based catalysts are frequently used. Optimal catalyst loading is typically between 0.1 to 1 mol% relative to the starting aryl halide, with a palladium-to-phosphine ligand molar ratio of approximately 1:2 being preferable. google.com In diazotization-coupling pathways, copper salts such as copper(II) sulfate or cupric chloride are effective catalysts. patsnap.comgoogle.com The specific catalyst and its loading are chosen to maximize conversion while keeping costs and potential product contamination by metal residues low, a significant consideration for pharmaceutical applications.

Table 2: Catalyst Systems for Synthesis of Trifluoromethyl Acetophenone and Analogues

| Catalyst System | Catalyst Type | Typical Loading | Application |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Lewis Acid | Stoichiometric | Friedel-Crafts Acylation |

| TfOH / Re(OTf)₃ | Brønsted/Lewis Acid | Catalytic | Friedel-Crafts Acylation |

| Palladium compound / Phosphine Ligand | Transition Metal | 0.1 - 1 mol% | Heck Cross-Coupling |

The reaction solvent or medium can significantly influence reaction outcomes by affecting reactant solubility, catalyst stability, and reaction pathways. In Friedel-Crafts acylations, solvent polarity can dictate product selectivity. stackexchange.com For instance, reactions in non-polar solvents like dichloromethane or carbon disulfide may favor the kinetic product, whereas polar solvents such as nitrobenzene can lead to the thermodynamic product. stackexchange.com

In modern syntheses, a range of solvents are employed. Aprotic polar solvents like N,N-dimethylformamide (DMF) and propylene carbonate are suitable for palladium-catalyzed reactions. google.com For certain processes, high-boiling, water-immiscible solvents like toluene or xylene are used to facilitate product extraction and prevent side reactions. google.com There is also a move towards solvent-free conditions, particularly in industrial settings, to reduce environmental impact and simplify product purification. sioc-journal.cnchemijournal.com In such cases, one of the reactants may serve as the solvent. chemijournal.com

Industrial Production Methods and Scalability Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces challenges related to cost, safety, efficiency, and environmental impact. Commercial routes often involve multiple steps, including nitration, hydrogenation, diazotization, oximation, and deoximation, starting from benzotrifluoride (B45747). googleapis.com A key challenge in these processes is the separation of unwanted isomers, which can be difficult due to similar physical properties. googleapis.com

A documented large-scale synthesis of the related m-trifluoromethyl acetophenone highlights the feasibility of producing significant quantities. In this example, a reaction conducted in an 8000-liter stainless steel reactor using 1000 kg of trifluoromethylbenzene as a starting material yielded 1232 kg of the final product with a purity of 99.6% and a yield of 96.3%. chemicalbook.com Such processes demonstrate the successful application of optimized reaction conditions to achieve efficient and high-volume industrial production.

Continuous flow chemistry is an increasingly important technology for the industrial production of fine chemicals, offering significant advantages over traditional batch processing. syrris.com The use of continuous flow reactors, such as microreactors or plug flow reactors, allows for superior control over reaction parameters like temperature, pressure, and mixing, leading to improved safety, higher yields, and greater consistency. googleapis.com

For syntheses involving hazardous reagents or highly exothermic reactions, such as Friedel-Crafts reactions or certain fluorination steps, flow chemistry provides an inherently safer process by minimizing the volume of reactive material at any given time. googleapis.comresearchgate.net This technology is well-suited for the synthesis of acetophenone derivatives and can reduce reaction times, increase volume productivity, and minimize byproduct formation. nih.gov While specific applications for this compound are not widely published, the principles of flow chemistry are directly applicable to its synthesis, particularly for Friedel-Crafts and nitration steps. researchgate.netresearchgate.net The technology enables seamless scale-up from laboratory to industrial production, making it a highly attractive option for manufacturing this compound. corning.com

Stereoselective Synthesis Approaches for Analogues

The synthesis of chiral analogues of this compound is of great interest, particularly for the development of new pharmaceuticals where a specific stereoisomer is often responsible for the desired biological activity. The primary route to these analogues involves the stereoselective reduction of the ketone group to a chiral alcohol.

Due to the electronic properties of the trifluoromethyl group, trifluoromethyl ketones are challenging substrates for asymmetric reduction. rsc.org However, several effective methods have been developed.

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation and transfer hydrogenation are powerful tools for this transformation. Iridium and rhodium-based catalysts with chiral phosphine ligands have demonstrated high efficiency, producing chiral secondary 2,2,2-trifluoroethanols in high yields (up to 99%) and with excellent enantioselectivities (up to 99% enantiomeric excess, ee). rsc.org

Organometallic Reagents: Chiral organomagnesium amides (COMAs) have been used to reduce trifluoromethyl ketones, affording chiral alcohols with high yields (>85%) and excellent enantioselectivities (up to 98:2 er). acs.org

Borane-Based Reductions: Oxazaborolidine catalysts (e.g., CBS catalysts) are employed for the enantioselective reduction of ketones with borane. While trifluoromethyl ketones can be difficult substrates for this method, modifications, such as the addition of Lewis acids like BF₃, can enhance enantioselectivity. nih.gov Other borane-based reagents, such as (−)-diisopinocampheylchloroborane (DIP-Chloride™), have also proven effective, reducing trifluoromethyl ketones to their corresponding alcohols with high enantioselectivity. researchgate.net

These methods provide access to optically active carbinols, which are crucial chiral building blocks for synthesizing more complex, biologically active molecules derived from the this compound scaffold. acs.orgnih.gov

Reactivity of the Ketone Moiety

The acetyl group (-COCH₃) is a versatile functional group that serves as the primary site for oxidation, reduction, and condensation reactions. Its reactivity is influenced by the electron-withdrawing nature of the substituted aromatic ring.

Oxidation Reactions and Product Formation (e.g., Carboxylic Acids)

The methyl ketone structure of this compound makes it a suitable substrate for the haloform reaction, a well-established method for converting methyl ketones into carboxylic acids. ylikonet.grchemistrylearner.com This reaction proceeds by the complete halogenation of the methyl group in the presence of a base, followed by the cleavage of the resulting trihalomethyl group. chemistrylearner.com

The process begins with the base-mediated removal of an acidic α-hydrogen from the methyl group, forming an enolate. This enolate then attacks a halogen molecule (e.g., Br₂, Cl₂, I₂). This process repeats two more times, making the subsequent hydrogens progressively more acidic, to form a trihalomethyl ketone intermediate. masterorganicchemistry.com The final step involves a nucleophilic attack by a hydroxide ion on the carbonyl carbon, leading to the expulsion of the trihalomethyl anion (a good leaving group) and the formation of a carboxylic acid. masterorganicchemistry.com

For this compound, this oxidation pathway yields 4-fluoro-3-(trifluoromethyl)benzoic acid and a haloform (chloroform, bromoform, or iodoform, depending on the halogen used). chemistrylearner.comiitk.ac.in

Table 1: Haloform Oxidation of this compound

| Reactant | Reagents | Major Organic Product | Byproduct |

|---|

Reduction Reactions and Product Formation (e.g., Alcohols)

The carbonyl group of the ketone can be readily reduced to a secondary alcohol. This transformation is a cornerstone of organic synthesis, providing access to chiral building blocks. Common reducing agents like sodium borohydride (NaBH₄) are effective for this purpose, selectively reducing ketones and aldehydes. bibliomed.orgumn.edu

In this reaction, a hydride ion (H⁻) from the borohydride reagent attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate, typically during an aqueous workup, yields the final alcohol product. The reduction of this compound produces 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol. researchgate.net Furthermore, asymmetric reduction methods, using chiral catalysts or biocatalysts, can be employed to produce specific enantiomers ((R)- or (S)-) of the alcohol, which are valuable in pharmaceutical synthesis. researchgate.netnih.govnih.gov

Table 2: Reduction of this compound

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) in Methanol/Ethanol | 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol | Carbonyl Reduction |

Condensation Reactions

The α-hydrogens of the ketone's methyl group are acidic enough to be removed by a base, forming a nucleophilic enolate. This enolate can then participate in carbon-carbon bond-forming reactions, such as aldol (B89426) or Claisen-Schmidt condensations. sapub.org

The Claisen-Schmidt condensation is a crossed-aldol reaction between an enolizable ketone and an aromatic aldehyde that lacks α-hydrogens. sapub.org When this compound is treated with a base (e.g., NaOH, KOH) in the presence of an aromatic aldehyde (e.g., benzaldehyde), it forms an α,β-unsaturated ketone, commonly known as a chalcone (B49325). magritek.com The reaction proceeds via the nucleophilic attack of the ketone's enolate on the aldehyde's carbonyl carbon, followed by a dehydration step to yield the conjugated system. magritek.com

Table 3: Claisen-Schmidt Condensation of this compound

| Ketone | Aldehyde | Base Catalyst | Product Type |

|---|

Reactions Involving the Aromatic Ring

The substituents on the aromatic ring—fluorine, trifluoromethyl, and acetyl groups—govern its reactivity towards both nucleophilic and electrophilic substitution.

Nucleophilic Substitution Reactions of Fluoro and Trifluoromethyl Groups

Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying the aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group. nih.gov In this compound, the fluorine atom is an excellent leaving group for SₙAr reactions. Its departure is activated by two powerful electron-withdrawing groups: the acetyl group in the para position and the trifluoromethyl group in the meta position.

Contrary to its poor leaving group ability in Sₙ1 and Sₙ2 reactions, fluoride is often the most readily displaced halogen in SₙAr reactions. youtube.comyoutube.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the attached carbon atom highly electrophilic. youtube.com Therefore, various nucleophiles, such as alkoxides, thiolates, and amines, can displace the fluoride ion to form new ethers, thioethers, and aniline derivatives, respectively. The trifluoromethyl group itself is exceptionally stable and does not typically act as a leaving group under these conditions.

Electrophilic Aromatic Substitution Patterns Influenced by Fluorine and Trifluoromethyl Groups

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome is determined by the directing effects of the existing substituents. The aromatic ring of this compound is heavily substituted with groups that have competing and reinforcing effects.

Acetyl Group (-COCH₃): A moderately deactivating, meta-directing group.

Trifluoromethyl Group (-CF₃): A strongly deactivating, meta-directing group. beilstein-journals.org

Fluoro Group (-F): A deactivating group due to its inductive effect, but it is an ortho, para-director due to resonance. acs.org

The ring is significantly deactivated towards electrophilic attack, meaning that forcing conditions may be required for reactions like nitration or halogenation. However, the directing effects of the three substituents converge to strongly favor substitution at a single position.

Analyzing the available positions for an incoming electrophile (E⁺):

The acetyl group directs meta to itself, to position 5.

The trifluoromethyl group directs meta to itself, also to position 5.

The fluoro group directs ortho to itself, again to position 5 (the para position is already substituted).

This powerful reinforcing effect makes position 5 the overwhelmingly favored site for electrophilic aromatic substitution.

Table 4: Directing Effects for Electrophilic Aromatic Substitution

| Substituent Group | Position | Electronic Effect | Directing Influence | Favored Position for Substitution |

|---|---|---|---|---|

| -COCH₃ | 1 | Deactivating, Resonance Withdrawing | meta | 5 |

| -CF₃ | 3 | Deactivating, Inductively Withdrawing | meta | 5 |

An in-depth examination of the chemical behavior of this compound reveals the significant impact of its fluorine and trifluoromethyl substituents on its reactivity and potential for transformation into novel compounds. This article explores the nuanced electronic and steric effects governing its reactions, strategies for its derivatization, and the underlying mechanisms of its chemical transformations.

Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 3 Trifluoromethyl Acetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of specific nuclei, such as fluorine.

The ¹H NMR spectrum of 4'-Fluoro-3'-(trifluoromethyl)acetophenone is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The aromatic region would display complex splitting patterns due to spin-spin coupling between the protons and with the fluorine-19 nucleus. The methyl protons typically appear as a singlet further upfield. For a related compound, 4'-(trifluoromethyl)acetophenone, the methyl protons (CH₃) appear at approximately 2.65 ppm, while the aromatic protons are observed downfield between 7.73 and 8.06 ppm. chemicalbook.com The introduction of the fluorine atom at the 4'-position will further influence the chemical shifts and coupling patterns of the adjacent aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound Data is estimated based on analogous compounds.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| -COCH₃ (Hα) | ~2.6 | s (singlet) | N/A |

| Aromatic H | ~7.4 - 8.2 | m (multiplet) | JH-H, JH-F |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound will show signals for the carbonyl carbon, the methyl carbon, the trifluoromethyl carbon, and the aromatic carbons. The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. Carbons in the aromatic ring will exhibit coupling with the fluorine atom at the 4'-position (¹JC-F, ²JC-F, etc.), which is a key diagnostic feature. The carbonyl carbon is typically observed significantly downfield. In the analogous 3'-(Trifluoromethyl)acetophenone (B147564), the carbonyl carbon appears around 196.7 ppm, the methyl carbon at 26.8 ppm, and the aromatic carbons between 124.5 and 138.4 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound Data is estimated based on analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| -COCH₃ | ~195-197 | Singlet |

| -COCH₃ | ~27 | Singlet |

| Aromatic Carbons | ~115-140 | Singlets and Doublets (due to C-F coupling) |

| -CF₃ | ~120-125 | Quartet (q) |

¹⁹F NMR is particularly informative for fluorinated compounds, as it directly observes the fluorine nuclei. For this compound, two distinct signals are expected: one for the single fluorine atom attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of fluorine is highly sensitive to its electronic environment. The trifluoromethyl group often serves as a useful NMR tag because its three equivalent nuclei amplify the signal-to-noise ratio. nih.gov The signal for the aryl-fluoride will likely appear as a multiplet due to coupling with nearby aromatic protons, while the -CF₃ signal may appear as a singlet or a finely split multiplet depending on long-range couplings.

Through-space spin-spin coupling (TS-coupling) is a phenomenon observed in NMR spectroscopy when two atoms are constrained at a distance smaller than the sum of their van der Waals radii. nih.govacs.org This effect is particularly well-studied for interactions between ¹⁹F and ¹H or ¹³C nuclei. nih.govacs.org

In studies of 2'-fluoro-substituted acetophenone (B1666503) derivatives (where the fluorine is in the ortho position relative to the acetyl group), significant TS-couplings are observed between the fluorine atom and the α-protons (Hα) and α-carbon (Cα) of the acetyl group. nih.govacs.org The presence and magnitude of these couplings (e.g., ⁵J(Hα, F) and ⁴J(Cα, F)) confirm that these molecules predominantly adopt an s-trans conformation, where the fluorine and the carbonyl oxygen are oriented away from each other to minimize repulsion. nih.govacs.org In this conformation, the fluorine atom is brought into close proximity with the methyl group's protons. nih.govacs.org

It is critical to note that this specific type of TS-coupling is a feature of the ortho substitution pattern. In this compound, the fluorine atom is in the para position relative to the acetyl group's point of attachment. Due to the significant distance between the 4'-fluoro substituent and the acetyl group's protons, the through-space couplings described for the 2'-fluoro isomers are not expected to be observed in this molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is provided by the NIST Chemistry WebBook. nist.gov The spectrum shows several key absorption bands that confirm its structure.

Table 3: Key IR Absorption Bands for this compound Data sourced from the NIST/EPA Gas-Phase Infrared Database. nist.gov

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~1700-1720 | Strong | C=O (carbonyl) stretch of the ketone |

| ~1600 | Medium | C=C aromatic ring stretch |

| ~1100-1400 | Strong, Broad | C-F stretches (from both Ar-F and -CF₃) |

| ~3000-3100 | Weak | Aromatic C-H stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to determine the molecular weight and deduce the structure. The molecular formula of this compound is C₉H₆F₄O, corresponding to a molecular weight of approximately 206.14 g/mol . nih.gov

Electron ionization mass spectrometry (GC-MS) data shows a prominent peak corresponding to the molecular ion (M⁺) and several key fragment ions. nih.gov The fragmentation pattern is characteristic of acetophenones and includes the loss of the methyl group and the carbonyl group.

Table 4: Major Mass Spectrometry Fragments for this compound Data sourced from PubChem. nih.gov

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Identity |

|---|---|---|

| 206 | [C₉H₆F₄O]⁺ | Molecular Ion (M⁺) |

| 191 | [M - CH₃]⁺ | Loss of a methyl radical |

| 163 | [M - CH₃ - CO]⁺ or [C₇H₃F₄]⁺ | Loss of methyl radical and carbon monoxide |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Raman Spectroscopy

While the full spectral data with peak assignments is not publicly detailed, the experimental parameters for its acquisition have been recorded. nih.gov This information is crucial for the reproducibility of the analysis and for comparing the data with future computational or experimental studies. The specifics of the instrumentation and technique used are outlined in the table below.

| Parameter | Details | Source Index |

|---|---|---|

| Instrument Name | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | nih.gov |

| Technique | FT-Raman | nih.gov |

| Source of Spectrum | Bio-Rad Laboratories, Inc. | nih.gov |

| Source of Sample | Alfa Aesar, A Johnson Matthey Company | nih.gov |

The FT-Raman technique utilizes an interferometry-based approach which can offer advantages over traditional dispersive Raman spectroscopy, such as higher spectral resolution and wavenumber accuracy. However, without access to the specific peak data (wavenumbers, intensities, and depolarization ratios), a detailed structural interpretation based on vibrational mode assignments for this compound cannot be conducted at this time.

X-ray Crystallography for Solid-State Conformations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the elucidation of bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's conformation in the solid state.

Following a comprehensive review of publicly available scientific literature and crystallographic databases, no studies reporting the single-crystal X-ray structure of this compound have been found. Consequently, the solid-state conformation, crystal packing, and intermolecular interactions of this compound have not been experimentally determined or characterized by this method. The lack of crystallographic data means that information regarding its crystal system, space group, and unit cell dimensions remains unknown.

Computational Chemistry and Theoretical Studies of 4 Fluoro 3 Trifluoromethyl Acetophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and predict various molecular properties.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, electronic properties, and vibrational frequencies of organic molecules.

For a molecule like 4'-Fluoro-3'-(trifluoromethyl)acetophenone, a DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Upon optimization, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and electronic transport properties. Studies on similarly substituted aromatic ketones demonstrate that the presence of electron-withdrawing groups like fluorine and trifluoromethyl significantly influences these electronic parameters. researchgate.net

Table 1: Exemplar Calculated Geometric Parameters for this compound from a Hypothetical DFT Optimization (Note: This data is illustrative and represents typical outputs from a DFT calculation.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-CF3 | 1.52 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Angle | C-C(O)-C | 119.5° |

| Dihedral Angle | C-C-C=O | ~0° (planar) or slightly twisted |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus would be the rotation around the single bond connecting the acetyl group to the phenyl ring.

Computational methods can be used to map the potential energy surface as a function of the dihedral angle describing this rotation. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy maxima connecting these minima. It is well-established for acetophenone (B1666503) derivatives that the planarity of the acetyl group relative to the aromatic ring is a key factor. researchgate.net Studies on 2'-fluoro-substituted acetophenones have shown a strong preference for the s-trans conformer, where the carbonyl oxygen is oriented away from the fluorine atom, a preference confirmed by both DFT calculations and experimental NMR data. nih.govacs.org For this compound, it is expected that the planar conformer, where the acetyl group is coplanar with the benzene (B151609) ring to maximize conjugation, would be the most stable energy minimum. Steric hindrance from the ortho-hydrogens is generally minimal, but electronic effects from the substituents could slightly influence the rotational barrier.

Table 2: Hypothetical Relative Energies of Conformers for this compound (Note: This data is illustrative, showing a typical outcome of a conformational analysis.)

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Stability |

| Planar | 0° | 0.00 | Most Stable (Energy Minimum) |

| Orthogonal | 90° | 4.50 | Least Stable (Transition State) |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. While no specific MD studies on this compound have been published, this technique would be invaluable for understanding its dynamic behavior, particularly in condensed phases (e.g., in a solvent or in a biological environment).

An MD simulation would involve placing the molecule within a simulated box, often filled with solvent molecules like water. The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to predict their subsequent positions and velocities over a series of very small time steps. Such simulations can reveal information about solvation effects, conformational flexibility, and interactions with other molecules. For instance, MD simulations have been used to study the interactions of other acetophenone derivatives with biological targets, providing insights into binding stability and dynamics. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity or a specific property. sciepub.com Although no QSAR models specifically developed for this compound are available, it is a compound that could be included in a larger dataset for such an analysis.

In a typical QSAR study, a series of related compounds with known activities (e.g., enzyme inhibition, toxicity) are used. iosrjournals.org For each compound, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., HOMO/LUMO energies from DFT), and topological indices. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. Such a model could then be used to predict the activity of new, untested compounds like this compound. The presence of the fluoro and trifluoromethyl groups would be captured by various electronic and steric descriptors, which are known to be important in QSAR models for bioactive molecules. sciepub.comnih.gov

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to confirm experimental findings or to aid in the identification of a compound.

DFT and other quantum chemical methods can be used to calculate NMR chemical shifts. For fluorinated aromatic compounds, predicting ¹⁹F NMR shifts is particularly valuable. Methodologies have been developed that use DFT calculations to compute ¹⁹F isotropic shielding constants, which are then linearly scaled to provide accurate predictions of chemical shifts. researchgate.netnih.govacs.org This approach would be highly applicable to this compound to assign the signals for its four fluorine atoms. Similarly, ¹H and ¹³C NMR spectra can be predicted with good accuracy.

Vibrational spectra (Infrared and Raman) can also be simulated. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding intensities can be obtained. These theoretical spectra are often scaled by an empirical factor to better match experimental results and are invaluable for assigning specific peaks to the vibrational modes of the molecule, such as the characteristic C=O stretch of the ketone.

Table 3: Illustrative Predicted Spectroscopic Data for this compound (Note: This data is for illustrative purposes and represents typical computational predictions.)

| Spectrum Type | Parameter | Predicted Value |

| ¹⁹F NMR | Chemical Shift (Aromatic F) | -110 to -115 ppm |

| ¹⁹F NMR | Chemical Shift (CF₃) | -60 to -65 ppm |

| ¹³C NMR | Chemical Shift (C=O) | 195 - 200 ppm |

| IR | Vibrational Frequency (C=O Stretch) | 1690 - 1710 cm⁻¹ |

Reaction Pathway and Transition State Analysis

Theoretical chemistry can be used to explore the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface for a proposed reaction to identify the lowest energy path from reactants to products.

Key to this analysis is the location of transition states (TS), which are the saddle points on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometry and energy of the transition state can be calculated using various DFT methods. Once a TS is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the TS correctly connects the desired reactants and products. This type of analysis would be crucial for understanding, for example, the mechanism of nucleophilic addition to the carbonyl group or reactions involving the aromatic ring, providing deep insight into the molecule's reactivity.

Applications of 4 Fluoro 3 Trifluoromethyl Acetophenone in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

4'-Fluoro-3'-(trifluoromethyl)acetophenone is widely recognized as a key building block for constructing more complex molecular frameworks. chemimpex.comchemimpex.com Organic chemists utilize it as a starting material to introduce the fluoro- and trifluoromethyl-substituted phenyl motif into larger molecules. chemimpex.com The presence of the ketone functional group provides a reactive site for a wide array of chemical transformations, including condensation, reduction, and addition reactions, thereby facilitating the assembly of sophisticated molecular architectures. mdpi.com

| Property | Chemical Formula | Molar Mass | Appearance |

| This compound | C₉H₆F₄O | 206.14 g/mol | Colorless to almost colorless clear liquid |

Data sourced from PubChem and commercial supplier information. nih.govsigmaaldrich.com

Precursor for Fluorinated Pharmaceutical Intermediates

In the pharmaceutical industry, this compound serves primarily as an intermediate in the synthesis of bioactive molecules and active pharmaceutical ingredients (APIs). guidechem.comchemimpex.comallfluoro.com The incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. sigmaaldrich.comresearchgate.net This specific precursor is valuable for its ability to introduce these two crucial fluorinated moieties simultaneously. chemimpex.com

Research has identified this compound as an important intermediate in the development of novel anti-inflammatory and analgesic drugs. chemimpex.comchemimpex.com The structural motif provided by this compound is found in various molecules investigated for their anti-inflammatory properties. For instance, derivatives of 7-trifluoromethylquinoline, which can be synthesized from precursors like this acetophenone (B1666503), have been evaluated for their anti-inflammatory and analgesic effects. nih.gov The synthesis of ibuprofen-quinoline conjugates has also been explored, demonstrating the utility of fluorinated quinoline structures in creating potential anti-inflammatory agents. cardiff.ac.uk

The chemical structure of this compound makes it an attractive precursor for the synthesis of enzyme inhibitors. The trifluoromethyl ketone moiety is a key pharmacophore known to inhibit certain classes of enzymes, particularly serine proteases. nih.gov The highly electrophilic nature of the ketone, enhanced by the adjacent trifluoromethyl group, allows it to form stable hemiacetal adducts with active site serine residues, mimicking the tetrahedral transition state of peptide bond cleavage and thus inhibiting the enzyme. nih.gov This mechanistic principle has been applied to develop inhibitors for a range of proteases. While direct synthesis of specific inhibitors from this exact compound is detailed in proprietary literature, its value is rooted in this established biochemical strategy. nih.govresearchgate.net

Mechanism of Action for Trifluoromethyl Ketone Inhibitors

| Step | Description |

|---|---|

| 1. Recognition | The inhibitor, containing the trifluoromethyl ketone, binds to the active site of the target enzyme (e.g., a serine protease). |

| 2. Nucleophilic Attack | The hydroxyl group of a key amino acid in the active site (like serine) attacks the electrophilic carbonyl carbon of the ketone. |

| 3. Adduct Formation | A stable, covalent hemiacetal or hemiketal adduct is formed, which mimics the natural transition state of the enzymatic reaction. |

| 4. Inhibition | The formation of this stable adduct effectively blocks the enzyme's active site, preventing it from processing its natural substrate. |

This table is based on the general mechanism described for α-fluorinated ketone inhibitors. nih.gov

The utility of fluorinated compounds in oncology is extensive, with many widely used chemotherapeutic agents containing fluorine. While specific anticancer drugs directly synthesized from this compound are not broadly documented in public literature, its potential as a precursor is significant. Related fluorinated acetophenone derivatives serve as molecular scaffolds for APIs with potential anticancer activity. For example, 4'-Fluoro-3'-nitroacetophenone is used to synthesize chromen derivatives, a class of bicyclic heterocycles that have been investigated for their anticancer properties. ossila.com The structural elements of this compound make it a relevant starting material for creating new generations of fluorinated antimitotic or antitumour agents.

A primary reason for using this compound in drug development is to create end-products with superior pharmacological profiles. chemimpex.comsmolecule.com The strategic incorporation of fluorine atoms and trifluoromethyl groups can significantly improve a drug's efficacy and metabolic stability. researchgate.net

The trifluoromethyl group, in particular, is known to increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic properties. chemimpex.comchemimpex.com Furthermore, fluorination can block sites on a molecule that are susceptible to metabolic degradation by cytochrome P450 enzymes. researchgate.net The C-F bond is stronger than a C-H bond, making it more resistant to oxidative metabolism. This leads to a longer half-life and improved bioavailability of the drug. chemrxiv.org

Effects of Fluorine and Trifluoromethyl Groups in Drug Design

| Feature | Effect | Rationale |

|---|---|---|

| Metabolic Stability | Increased | Fluorine can block sites of oxidative metabolism by CYP450 enzymes. The C-F bond is stronger than the C-H bond. researchgate.netchemrxiv.org |

| Lipophilicity | Increased | The trifluoromethyl group often increases the lipophilicity of a molecule, which can improve absorption and distribution. chemimpex.com |

| Binding Affinity | Enhanced | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins, increasing binding affinity and potency. |

| pKa Modulation | Altered | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, affecting ionization state and bioavailability. |

This table summarizes general principles in medicinal chemistry.

Intermediate in Agrochemical Synthesis

Beyond pharmaceuticals, this compound is also employed as an intermediate in the synthesis of modern agrochemicals. guidechem.comchemimpex.comchemimpex.com The introduction of fluorine into herbicides, pesticides, and fungicides has led to a significant subclass of crop protection agents with improved performance over their non-fluorinated counterparts. sigmaaldrich.com The properties that make this compound valuable in drug design—such as enhanced stability and biological activity—are also highly desirable in the agrochemical industry. chemimpex.comchemimpex.com Its use as a building block allows for the creation of novel active ingredients for crop protection formulations. guidechem.com

Herbicides

While direct evidence of this compound being a registered herbicide itself is not available, its structural motifs are found in agrochemical compounds, and it serves as a key intermediate in their synthesis. chemimpex.com The presence of both fluorine and a trifluoromethyl group on the phenyl ring can significantly influence the biological activity of a molecule. A closely related compound, 4-fluoro-3-trifluoromethylphenol, is a known starting material for the synthesis of the herbicide N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid amide. google.com The synthesis of this phenol intermediate can potentially start from this compound, highlighting the latter's role as a precursor in the production of potent herbicidal agents. The general consensus in the agrochemical industry is that the incorporation of fluorine atoms into organic molecules can lead to compounds with improved efficacy and selectivity. chemimpex.com

Pesticides

In the broader field of pesticides, which includes insecticides and fungicides, this compound is recognized as a valuable building block in agrochemical formulations. guidechem.comchemimpex.com Its unique fluorinated structure can enhance the efficacy of crop protection agents. For instance, the trifluoromethyl group is a common feature in many modern pesticides. A related compound, 3'- (Trifluoromethyl)acetophenone, is a key intermediate in the synthesis of Trifloxystrobin, a widely used fungicide. google.comgoogleapis.compatsnap.com While this is an isomer, it underscores the importance of the trifluoromethyl acetophenone scaffold in developing effective pesticides. The properties imparted by the fluorine and trifluoromethyl substituents in this compound make it an attractive starting material for the synthesis of novel pesticides with potentially enhanced biological activity and stability.

Utilization in Material Science

The distinct electronic and physical properties conferred by the fluorine and trifluoromethyl groups make this compound a valuable precursor in material science. figshare.com

Polymers and Coatings

The incorporation of fluorinated moieties into polymers and coatings is a well-established strategy for enhancing material properties. The presence of the strong carbon-fluorine bond contributes to increased thermal stability, chemical resistance, and durability. researchgate.net While specific polymers synthesized directly from this compound are not extensively documented in publicly available literature, its role as a fluorinated building block is acknowledged. calpaclab.com It is used in the formulation of advanced materials where its unique structure contributes to improved performance characteristics. chemimpex.com

Liquid Crystalline Materials

A significant application of this compound is in the synthesis of advanced liquid crystalline materials. figshare.com Specifically, it is a key precursor for the synthesis of four-ring fluorinated liquid crystals containing a 3-fluoro-4-trifluoromethyl-biphenyl core. figshare.com These materials exhibit a nematic phase over a wide temperature range, making them suitable for display applications.

The synthesis of these liquid crystals typically involves a Suzuki cross-coupling reaction. figshare.com In this process, a boronic acid or ester derivative of one aromatic ring is coupled with a halide derivative of another aromatic ring in the presence of a palladium catalyst. It is through this reaction that this compound, after conversion to a suitable derivative (e.g., a boronic acid or a halide), can be used to construct the central biphenyl unit of the liquid crystal molecule.

Table 1: Examples of Liquid Crystals Synthesized from this compound Derivatives

| Compound Name | Structure | Phase Transition Temperatures (°C) |

| 3-fluoro-4-trifluoromethyl-4ʹ-(4ʹ-propyl [trans, trans-1,1ʹ-bicyclohexyl]-4-yl) 1,1ʹ-biphenyl | Nematic to Isotropic: 267 | |

| 3-fluoro-4-trifluoromethyl-4ʹ-(4ʹ-ethyl [trans, trans-1,1ʹ-bicyclohexyl]-4-yl) 1,1ʹ-biphenyl | Not specified | |

| 3-fluoro-4-trifluoromethyl-4ʹ-(4ʹ-butyl [trans, trans-1,1ʹ-bicyclohexyl]-4-yl) 1,1ʹ-biphenyl | Not specified | |

| 3-fluoro-4-trifluoromethyl-4ʹ-(4ʹ-pentyl [trans, trans-1,1ʹ-bicyclohexyl]-4-yl) 1,1ʹ-biphenyl | Not specified |

Data sourced from scientific literature. figshare.com

Role in Dye and Specialty Chemical Production

Medicinal Chemistry and Pharmacological Relevance of 4 Fluoro 3 Trifluoromethyl Acetophenone Derivatives

Influence of Fluorine and Trifluoromethyl Groups on Biological Activity

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acdlabs.com The fluorine and trifluoromethyl groups on the 4'-fluoro-3'-(trifluoromethyl)acetophenone core play a crucial role in modulating this property.

The trifluoromethyl group is known to be one of the most lipophilic substituents used in medicinal chemistry. researchgate.net Its introduction generally increases a molecule's lipophilicity, which can enhance its ability to cross lipid-rich biological membranes, such as the blood-brain barrier, and improve oral bioavailability. nih.gov For instance, the calculated logP value for the parent compound, this compound, is 2.6, indicating a moderate level of lipophilicity. nih.gov Derivatives that maintain or fine-tune this lipophilicity can exhibit improved transport and distribution to their target sites.

Fluorination can also influence bioavailability through conformational effects. The introduction of fluorine can lead to specific conformations that are more favorable for binding to target proteins or for passive diffusion across cell membranes. nih.gov By strategically placing these groups, medicinal chemists can achieve a "Goldilocks" level of lipophilicity—not too high to cause poor solubility or non-specific binding, and not too low to hinder membrane permeation. nih.gov

A significant challenge in drug development is overcoming rapid metabolism by enzymes, particularly the cytochrome P450 (CYP450) family, which can lead to low bioavailability and short duration of action. The C-F bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to metabolic cleavage.

The acidity or basicity (pKa) of a drug molecule is a key factor influencing its solubility, absorption, and target interaction, as the ionization state affects how it behaves in different physiological environments. Both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing. Their presence on the aromatic ring of this compound derivatives lowers the electron density of the ring and can significantly influence the pKa of nearby acidic or basic functional groups.

For amine-containing drugs, the introduction of these electron-withdrawing groups can lower the pKa of the amine. nih.gov This decrease in basicity can be beneficial, as it can lead to a higher proportion of the neutral, more lipophilic form of the drug at physiological pH, which may improve its absorption across the gut wall and its ability to penetrate cells. nih.gov For acidic compounds, these groups would increase acidity. For instance, studies on substituted acetophenones have shown that electron-withdrawing groups like p-nitro decrease the pKa of the α-carbon, making it more acidic. researchgate.net Similarly, the fluorine and CF3 groups in derivatives of this compound are expected to increase the acidity of the α-protons of the acetyl group.

Interaction Studies with Biological Targets

The ultimate pharmacological effect of a drug is determined by its interaction with specific biological targets like enzymes and receptors. The fluorine and trifluoromethyl groups in derivatives of this compound are instrumental in optimizing these interactions, often leading to enhanced potency and selectivity.

The trifluoromethyl group can significantly enhance the binding affinity of a ligand for its target protein. This enhancement can stem from several factors, including favorable hydrophobic interactions and the ability to form specific non-covalent interactions such as C-F···C=O multipolar interactions with the protein backbone. researchgate.netacs.org The substitution of a methyl group with a trifluoromethyl group has been shown to increase ligand binding affinity by as much as 10-fold in some systems. acs.org

This principle is exemplified in several approved drugs. Sorafenib, a multi-kinase inhibitor used to treat cancer, contains a 4-chloro-3-(trifluoromethyl)phenyl moiety, which is structurally similar to the core of the derivatives discussed here. mdpi.com This group is crucial for its binding to various kinases. Similarly, the drug Atogepant, a CGRP receptor antagonist, features a trifluorobenzene moiety that contributes to its high binding affinity (Ki = 0.015 nM). nih.gov

Derivatives of this compound, such as chalcones and pyrazoles, have been investigated as potent enzyme inhibitors. For example, pyrazole (B372694) derivatives containing a trifluoromethyl group have shown significant anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. encyclopedia.pub

Below is a table summarizing the enzyme inhibitory activities of some chalcone (B49325) and pyrazole derivatives containing trifluoromethylphenyl moieties, demonstrating their potential as therapeutic agents.

| Derivative Class | Target Enzyme | Compound/Example | IC50 Value |

| Chalcone | α-Glucosidase | Chalcone 20 | 0.4 µM nih.gov |

| Pyrazole | p38 MAPK | Pyrazolyl urea (B33335) derivatives | - |

| Captopril Analog | Angiotensin Converting Enzyme (ACE) | Trifluoromethyl-captopril | 0.3 nM nih.gov |

| Enalaprilat Analog | Angiotensin Converting Enzyme (ACE) | Trifluoronorvaline-enalaprilat | 20-60 nM nih.gov |

| Kinase Inhibitor | Multiple Kinases | Sorafenib | - |

This table is interactive. You can sort the columns by clicking on the headers.

The interaction of a drug with its target enzyme or receptor initiates a cascade of intracellular events known as a signaling pathway, which ultimately leads to a physiological response. nih.gov By designing derivatives of this compound that potently and selectively inhibit key proteins, it is possible to modulate these pathways for therapeutic benefit.

For instance, kinase inhibitors like Sorafenib exert their anticancer effects by targeting the Raf/Mek/Erk signaling pathway, which is often dysregulated in cancer cells, leading to uncontrolled proliferation. mdpi.com The development of derivatives that target specific kinases within critical pathways like the PI3K/Akt/mTOR pathway—a central regulator of cell growth, survival, and metabolism—is a major focus of current drug discovery. nih.gov The 4'-fluoro-3'-(trifluoromethyl)phenyl scaffold is a privileged structure in the design of such targeted inhibitors, offering a robust platform for creating new therapies that can precisely modulate cellular signaling and treat a range of diseases from cancer to inflammatory disorders. encyclopedia.pub

Biological Activity of Derived Compounds

This compound serves as a versatile starting material for the synthesis of various heterocyclic and acyclic compounds with significant pharmacological potential. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring is crucial, as these moieties are known to enhance biological activity. smolecule.comnih.gov Fluorine's high electronegativity and the trifluoromethyl group's lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to target proteins. mdpi.comresearchgate.net Consequently, derivatives of this acetophenone (B1666503) have been extensively investigated for a range of therapeutic applications, including as anticancer and anti-mycobacterial agents.

Derivatives of this compound, particularly chalcones and their subsequent heterocyclic products like pyrazolines, have demonstrated notable cytotoxic activity against various human cancer cell lines. nih.govnih.gov Chalcones, which are α,β-unsaturated ketones, are synthesized via a Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde. scienceandtechnology.com.vn These compounds are recognized as precursors to all flavonoids and are known to exhibit a broad spectrum of biological activities, including the ability to induce apoptosis in cancer cells. mdpi.com

Research has shown that chalcones and pyrazolines incorporating the 4-fluoro-3-(trifluoromethyl)phenyl moiety exhibit potent antiproliferative effects. For instance, studies on pyrazoline derivatives have identified compounds with significant growth inhibitory activity against leukemia, colon, and breast cancer cell lines, with some showing greater potency than the standard drug sunitinib. nih.gov The mechanism often involves the induction of apoptosis and cell cycle arrest. nih.gov The cytotoxic potential of these derivatives is influenced by the specific substitutions on the second aromatic ring of the chalcone precursor.

The table below summarizes the cytotoxic activities of selected chalcone and pyrazoline derivatives synthesized from this compound against various cancer cell lines.

| Compound Type | Derivative/Substituent | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Chalcone | Pyrimidine-tethered | MCF-7 (Breast) | 6.70 ± 1.02 µM | mdpi.com |

| Chalcone | Pyrimidine-tethered | A549 (Lung) | 20.49 ± 2.7 µM | mdpi.com |

| Pyrazoline | Pyrrole-substituted | HL-60 (Leukemia) | 0.27 to 1.36 µM | nih.gov |

| Pyrazoline | Pyrrole-substituted | RPMI-8226 (Leukemia) | 0.27 to 1.36 µM | nih.gov |

| Pyrazoline | Pyrrole-substituted | KM-12 (Colon) | 0.27 to 1.36 µM | nih.gov |

| Pyrazoline | Pyrrole-substituted | BT-549 (Breast) | 0.27 to 1.36 µM | nih.gov |

IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) values indicate the concentration of a drug that is required for 50% inhibition in vitro.

The global health threat posed by tuberculosis, caused by Mycobacterium tuberculosis, and the rise of drug-resistant strains necessitate the discovery of new therapeutic agents. researchgate.net Acetophenone derivatives have been identified as a promising class of compounds with significant inhibitory effects against Mycobacterium tuberculosis. researchgate.net The incorporation of fluorine atoms into potential drug candidates is a known strategy to enhance anti-mycobacterial efficacy. nih.gov

Derivatives synthesized from this compound have been evaluated for their anti-tubercular properties. A study assessing a series of fluorinated chalcones and their subsequent conversion into 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives revealed potent activity against the H37Rv strain of M. tuberculosis. plos.org One of the 2-aminopyridine-3-carbonitrile derivatives exhibited a minimum inhibitory concentration (MIC) of approximately 8 µM, a potency comparable to ciprofloxacin (B1669076) and streptomycin, and significantly greater than pyrazinamide. plos.org Another study on a 1,2,4-triazole-3-thiol derivative containing a 4-fluoro-3-phenoxyphenyl moiety showed promising activity against both H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis. mdpi.com

The table below presents the anti-mycobacterial activity of selected derivatives.

| Compound Type | Derivative | Target Strain | Activity (MIC) | Reference |

| 2-Aminopyridine-3-carbonitrile | Fluorinated Chalcone Precursor | M. tuberculosis H37Rv | ~8 µM | plos.org |

| 4-Amino-1,2,4-triazole-3-thiol | 4-fluoro-3-phenoxyphenyl | M. tuberculosis H37Rv | 5.5 µg/mL | mdpi.com |

| 4-Amino-1,2,4-triazole-3-thiol | MDR M. tuberculosis | MDR M. tuberculosis | 11 µg/mL | mdpi.com |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Pharmacokinetic and Pharmacodynamic Considerations

The pharmacokinetic and pharmacodynamic profiles of drug candidates are significantly influenced by their chemical structure. The inclusion of fluorine and trifluoromethyl groups, as found in derivatives of this compound, is a well-established strategy in medicinal chemistry to optimize these properties. mdpi.com The trifluoromethyl group generally increases lipophilicity, which can enhance membrane permeability and facilitate absorption and distribution, including penetration of the blood-brain barrier. mdpi.comresearchgate.net

Fluorine substitution can also profoundly impact a drug's metabolic stability. Specifically, fluorination at positions susceptible to metabolic oxidation by cytochrome P450 enzymes can block these pathways, leading to a longer half-life and improved bioavailability. researchgate.net For example, incorporating fluorine into the para position of a phenyl ring has been shown to dramatically slow the rate of bodily clearance for certain compounds. researchgate.net This increased metabolic stability is a critical factor in drug design. nih.gov

While specific pharmacokinetic data for derivatives of this compound are not extensively published, the properties of approved drugs containing the 4-fluoro-3-(trifluoromethyl)phenyl moiety, such as Sorafenib, provide valuable insights. Sorafenib, an anticancer agent, targets multiple kinases involved in tumor progression and angiogenesis. mdpi.com The trifluoromethyl group in its structure is crucial for its pharmacological profile, contributing to metabolic stability and binding affinity. mdpi.com The pharmacodynamics of these derivatives are tied to their specific biological targets; for anticancer chalcones, this often involves inducing apoptosis or inhibiting key signaling pathways like the epidermal growth factor receptor (EGFR). mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies for Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For derivatives of this compound, SAR studies have been crucial in optimizing their anticancer and anti-mycobacterial potency.

In the context of anticancer chalcones, the nature and position of substituents on the second aromatic ring (Ring B, derived from the aldehyde) play a pivotal role in modulating cytotoxic activity. researchgate.net

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents on Ring B significantly influence the compound's activity. Studies have shown that the presence of electron-donating groups (like methoxy) or electron-withdrawing groups (like halogens or nitro groups) can enhance cytotoxicity, depending on their position. scienceandtechnology.com.vnmdpi.com

Positional Isomerism: The location of a substituent on Ring B is critical. For instance, a particular group at the para-position might confer higher activity than the same group at the ortho- or meta-position. This is often due to steric effects and the ability to form key interactions, such as hydrogen bonds, within the target's binding site. mdpi.com

Heterocyclic Rings: Replacing the aryl Ring B with a heterocyclic ring system, such as an indole, has been shown to produce compounds with potent antimicrobial activity. nih.gov

For anti-tubercular agents, SAR studies of pyrazole derivatives have highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen-bonding features for activity against M. tuberculosis. nih.gov 3D-QSAR models like CoMFA and CoMSIA have been used to map these features, indicating that bulky substituents at certain positions may decrease activity, while hydrogen bond donors or acceptors at other positions could enhance it. nih.gov This detailed understanding allows for the rational design of new, more potent analogs by modifying the lead structure to better fit the identified pharmacophore model.

Patent Landscape and Commercial Research Trends

Analysis of Patent Literature Involving 4'-Fluoro-3'-(trifluoromethyl)acetophenone